![molecular formula C10H22O B3022968 5-Methyl-1-nonanol CAS No. 2768-16-3](/img/structure/B3022968.png)
5-Methyl-1-nonanol
Overview
Description
5-Methyl-1-nonanol is an organic compound with the molecular formula C10H22O . It is also known as 5-Nonanol, 5-methyl- . The molecular weight of 5-Methyl-1-nonanol is approximately 158.2811 .
Molecular Structure Analysis
The molecular structure of 5-Methyl-1-nonanol consists of a chain of 10 carbon atoms, with a hydroxyl (OH) group attached to one of the carbon atoms . The IUPAC Standard InChI for 5-Methyl-1-nonanol isInChI=1S/C10H22O/c1-3-4-7-10(2)8-5-6-9-11/h10-11H,3-9H2,1-2H3
. Physical And Chemical Properties Analysis
5-Methyl-1-nonanol is a colorless oily liquid . The compound’s molecular weight is approximately 158.2811 . The exact physical and chemical properties such as boiling point, density, speed of sound, conductivity, viscosity, refractive index, and surface tension can vary depending on the temperature and other conditions .Scientific Research Applications
1. Pheromone Research in Insects
5-Methyl-1-nonanol has been extensively studied in the context of pheromone research. It is identified as a male-produced aggregation pheromone in various species of palm weevils, such as Rhynchophorus bilineatus, Rhynchophorus ferrugineus, and Rhynchophorus vulneratus. These studies involve identifying the chemical structure and the chirality of the pheromone, which plays a crucial role in the species-specific attraction mechanism. Field experiments have shown that synthetic stereoisomers of this compound enhance the attraction of male and female weevils to traps, suggesting its potential use in pest management (Oehlschlager et al., 1995); (Perez et al., 1996).
2. Biosynthesis in Insect Pheromones
Another area of research has been the biosynthesis of 5-Methyl-1-nonanol in insects. For example, in the yellow mealworm beetle, Tenebrio molitor, studies have been conducted to understand the biosynthetic pathway of this compound, which is a female-produced sex pheromone. These studies provide insights into the biochemistry of sex pheromone production in insects (Islam et al., 1999).
3. Synthesis and Application in Pest Management
The synthesis of 5-Methyl-1-nonanol and its isomers has been a significant focus, with applications in pest management. Research has been conducted on the synthesis of this compound and its use in field assays to manage pests like the coconut pest, Rhynchophorus ferrugineus. These studies highlight the practical applications of synthesized pheromones in controlling pest populations (Gunawardena & Bandarage, 1995).
4. Dielectric Behavior Studies
5-Methyl-1-nonanol has also been studied in the context of dielectric behavior. Research in this area focuses on understanding the dielectric properties of this compound when mixed with other substances, such as cyclohexane. These studies are crucial for understanding the physicochemical properties of 5-Methyl-1-nonanol and its interactions with other molecules (Eid et al., 1999).
5. Chemical Kinetic Mechanisms
The compound's role in the oxidation of biodiesel fuels has been explored, providing insights into its chemical kinetic mechanisms. This research is significant in the context of alternative fuel sources and understanding the combustion processes of biodiesel fuels (Herbinet et al., 2009).
Safety and Hazards
properties
IUPAC Name |
5-methylnonan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-4-7-10(2)8-5-6-9-11/h10-11H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSFYCKLLBKGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950339 | |
Record name | 5-Methylnonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-nonanol | |
CAS RN |
2768-16-3 | |
Record name | 5-Methyl-1-nonanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylnonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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